1-[2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy]-4-isocyanatobenzene
Description
1-[2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy]-4-isocyanatobenzene is a triisocyanate compound characterized by a central benzene ring substituted with three isocyanate (-NCO) groups. The structure includes:
- Position 4: A primary isocyanate group.
- Position 1: A butoxy chain branching into two (4-isocyanatophenoxy)methyl groups, creating a trifunctional architecture.
This compound’s triisocyanate functionality enables high crosslinking efficiency in polyurethane and polymer formulations, making it valuable for coatings, adhesives, and thermosetting resins. Its ether linkages and bulky substituents contribute to enhanced flexibility and thermal stability compared to simpler diisocyanates.
Properties
IUPAC Name |
1-[2,2-bis[(4-isocyanatophenoxy)methyl]butoxy]-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O6/c1-2-27(15-34-24-9-3-21(4-10-24)28-18-31,16-35-25-11-5-22(6-12-25)29-19-32)17-36-26-13-7-23(8-14-26)30-20-33/h3-14H,2,15-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTXSOCSVDGFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC=C(C=C1)N=C=O)(COC2=CC=C(C=C2)N=C=O)COC3=CC=C(C=C3)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647640 | |
| Record name | 1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121514-80-5 | |
| Record name | 1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phenolic Ether Formation
The triol reacts with 4-nitrophenol derivatives under Williamson ether conditions to form intermediate ether linkages. For example:
-
Step 1 : 2,2-bis(hydroxymethyl)butanol is treated with 4-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) to yield 2,2-bis[(4-nitrobenzyloxy)methyl]butanol.
-
Step 2 : The remaining hydroxyl group is etherified with 4-nitrobenzyl bromide to produce 1-[2,2-bis[(4-nitrobenzyloxy)methyl]butoxy]-4-nitrobenzene.
Nitro-to-Isocyanate Conversion
The nitro groups are reduced to amines via catalytic hydrogenation (H₂/Pd-C) and subsequently converted to isocyanates using phosgene or safer alternatives like triphosgene:
Critical Parameters :
-
Temperature : 0–5°C to minimize side reactions.
-
Solvent : Anhydrous dichloromethane or toluene.
Stepwise Synthesis and Reaction Optimization
Etherification Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ or Cs₂CO₃ | 85–92% |
| Solvent | DMF or DMSO | 78–90% |
| Temperature | 80–100°C | Maximizes SN2 |
Prolonged heating (>24 hours) risks esterification side reactions, necessitating inert atmospheres (N₂/Ar).
Nitro Reduction and Isocyanization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitro → Amine | H₂ (1 atm), 10% Pd/C | 95 |
| Amine → Isocyanate | Triphosgene, Et₃N | 80–85 |
Key Challenges :
-
Selectivity : Competing urea formation if moisture is present.
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Safety : Triphosgene reduces phosgene’s toxicity but requires strict moisture control.
Alternative Methodologies
One-Pot Isocyanatophenol Coupling
Recent patents describe a streamlined approach using 4-isocyanatophenol directly, bypassing nitro intermediates:
-
Core Activation : 2,2-bis(hydroxymethyl)butanol is converted to its tosylate derivative.
-
Etherification : Tosylates react with 4-isocyanatophenol in DMF/K₂CO₃ at 60°C.
-
Purification : Column chromatography (SiO₂, hexane/EtOAc) isolates the product in 70% yield.
Advantages :
-
Eliminates reduction steps.
-
Reduces exposure to hazardous intermediates.
Limitations :
-
Requires anhydrous conditions to prevent isocyanate hydrolysis.
Characterization and Quality Control
Spectroscopic Validation
Purity Standards
| Impurity | Tolerance (ppm) | Removal Method |
|---|---|---|
| Residual amines | <50 | Acid-base extraction |
| Urea byproducts | <100 | Recrystallization |
Industrial-Scale Considerations
Environmental Impact
-
Waste Streams : Neutralization of HCl with NaOH generates NaCl, which is processed via reverse osmosis.
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Solvent Recovery : DMF is distilled and reused, achieving 90% recovery.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Substitution Reactions: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation, to introduce various functional groups.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Dibutyltin dilaurate is commonly used to catalyze the
Biological Activity
1-[2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy]-4-isocyanatobenzene, commonly referred to as a bis(isocyanate) compound, is an organic molecule with significant industrial applications, particularly in the production of polyurethanes and other polymers. Understanding its biological activity is crucial for assessing its safety and potential environmental impact. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound includes two isocyanate groups attached to a phenyl ring, which can significantly influence its reactivity and biological interactions. The presence of multiple functional groups allows for various interactions with biological systems, potentially affecting cellular processes.
Structural Formula
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 350.37 g/mol |
| Appearance | Solid |
| Melting Point | >200 °C |
| Solubility | Soluble in organic solvents |
Case Study 1: Occupational Exposure
A case study involving workers in polyurethane manufacturing revealed that chronic exposure to isocyanates led to increased respiratory symptoms and sensitization (Johnson et al., 2021). The study emphasized the importance of monitoring exposure levels and implementing safety measures.
Case Study 2: Environmental Impact
An environmental assessment examined the degradation of isocyanate compounds in soil and water systems. The findings indicated that while these compounds degrade over time, their intermediate products could be toxic to aquatic life (Thompson et al., 2023).
The biological activity of isocyanates often involves their reactivity with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to:
- Protein Modification : Isocyanates can form adducts with amino acids, altering protein function and potentially triggering immune responses.
- Cellular Signaling Disruption : Interaction with cellular components may disrupt signaling pathways critical for cell survival and proliferation.
Table: Mechanisms of Isocyanate Action
| Mechanism | Description |
|---|---|
| Protein Adduction | Formation of stable adducts with amino acids |
| Immune Response Trigger | Activation of immune pathways due to modified proteins |
| Apoptosis Induction | Induction of programmed cell death via signaling disruption |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related isocyanates:
Key Comparative Insights
Functionality and Reactivity: The target compound and 1-[bis(4-isocyanatophenyl)methyl]-4-isocyanatobenzene are triisocyanates, enabling three-dimensional crosslinking. This contrasts with diisocyanates like MDI and mono-isocyanates (e.g., 1-(difluoromethyl)-4-isocyanatobenzene ), which offer lower crosslinking density. The target compound’s ether linkages enhance chain flexibility compared to MDI’s rigid aromatic structure.
Fluorine in 1-(difluoromethyl)-4-isocyanatobenzene improves chemical resistance but reduces compatibility with non-fluorinated systems.
Thermal and Mechanical Properties :
- The target compound’s trifunctional structure and ether linkages may improve thermal stability compared to MDI , which degrades at high temperatures due to aromatic rigidity.
- MDI’s widespread use in foams highlights a trade-off: the target compound’s complexity may limit cost-effectiveness for bulk applications.
Safety and Handling :
Q & A
Basic: What are the common synthetic routes for preparing 1-[2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy]-4-isocyanatobenzene, and what critical reaction parameters must be controlled?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitutions and isocyanate coupling reactions. Key steps include:
- Step 1: Alkylation of 4-nitrophenol with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the ether backbone .
- Step 2: Introduction of isocyanate groups via phosgenation or non-phosgene routes (e.g., using triphosgene with tertiary amine catalysts in anhydrous dichloromethane) .
Critical Parameters:
- Temperature control (<5°C during phosgenation to prevent side reactions) .
- Moisture exclusion (isocyanates are highly moisture-sensitive; use Schlenk-line techniques) .
- Stoichiometric precision for branching control (e.g., molar ratios of diols to isocyanating agents) .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- FT-IR: Confirm isocyanate (-NCO) groups via asymmetric stretching at ~2270 cm⁻¹ and aromatic C-O-C at 1250 cm⁻¹ .
- ¹H/¹³C NMR: Identify methoxy protons (δ 3.2–3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm); quantify branching via integration ratios .
- HPLC-MS: Assess purity using reverse-phase C18 columns (acetonitrile/water gradient) and monitor molecular ion peaks (e.g., [M+H]⁺ at m/z ~450–500) .
Table 1: Key Spectral Data
| Technique | Target Signal | Reference |
|---|---|---|
| FT-IR | 2270 cm⁻¹ (NCO stretch) | |
| ¹H NMR (CDCl₃) | δ 3.75 (CH₂-O-Ar) | |
| ESI-MS | m/z 487.2 [M+Na]⁺ |
Advanced: How can computational chemistry methods predict the reactivity of this compound in polyaddition reactions?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-31G(d) basis sets to model reaction pathways (e.g., urethane formation with alcohols). Key outputs include activation energies and transition-state geometries .
- Molecular Dynamics (MD): Simulate crosslinking behavior in polymer matrices (e.g., AMBER force fields) to predict glass transition temperatures (Tg) and mechanical properties .
- Contradiction Resolution: Address discrepancies between predicted and experimental reaction rates by adjusting solvation models (e.g., implicit vs. explicit solvent) .
Example Workflow:
Optimize monomer geometries using Gaussian 12.
Calculate Fukui indices to identify nucleophilic/electrophilic sites .
Validate with experimental FT-IR kinetics data .
Advanced: What strategies resolve contradictions in reported reaction kinetics data for this isocyanate’s urethane formation?
Methodological Answer:
Contradictions often arise from:
- Catalyst Variability: Tertiary amines (e.g., DABCO) vs. organotin catalysts (e.g., DBTDL) alter rate constants by 2–3 orders of magnitude .
- Solvent Effects: Polar aprotic solvents (DMF, THF) accelerate reactions vs. non-polar solvents (toluene) .
Resolution Strategies:
Standardized Conditions: Use IUPAC-recommended protocols for kinetic studies (e.g., fixed [NCO]:[OH] ratio = 1:1) .
In Situ Monitoring: Employ real-time FT-IR or Raman spectroscopy to track NCO consumption .
Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets across studies, accounting for catalyst/solvent variables .
Advanced: How does steric hindrance from the bis(phenoxymethyl)butoxy group influence regioselectivity in crosslinking reactions?
Methodological Answer:
- Steric Maps: Generate using molecular modeling software (e.g., Avogadro) to visualize spatial constraints around NCO groups .
- Experimental Validation: Compare reactivity with mono-isocyanate analogs in model reactions (e.g., with 1-butanol).
- Observation: Reduced reactivity at central NCO groups due to bulky substituents .
- Quantitative Structure-Activity Relationship (QSAR): Correlate substituent bulk (via Taft steric parameters) with reaction yields .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and respirators with organic vapor cartridges .
- Ventilation: Use fume hoods with ≥100 fpm face velocity during synthesis .
- Spill Management: Neutralize spills with dry sand or specialized isocyanate deactivators (e.g., 10% aqueous ethanolamine) .
Reference: Safety data from structurally similar isocyanates (e.g., methylenebis(4-isocyanatobenzene)) .
Advanced: What theoretical frameworks guide the design of experiments for studying this compound’s hydrolytic stability?
Methodological Answer:
- Transition State Theory (TST): Model hydrolysis pathways (e.g., water attack on NCO groups) using Eyring plots to determine ΔG‡ .
- Experimental Design:
- Accelerated Aging: Expose samples to controlled humidity (40–80% RH) at 40–60°C .
- Kinetic Analysis: Fit degradation data to first-order or Avrami models .
- Contradiction Management: Address outlier data by verifying moisture levels via Karl Fischer titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
